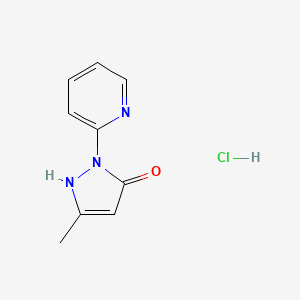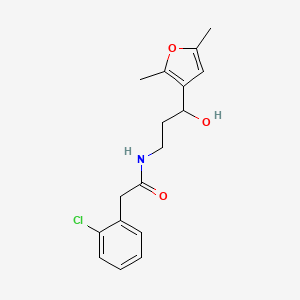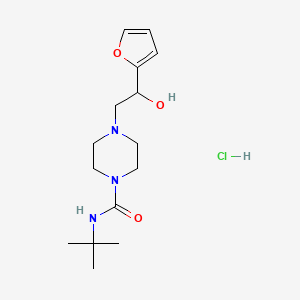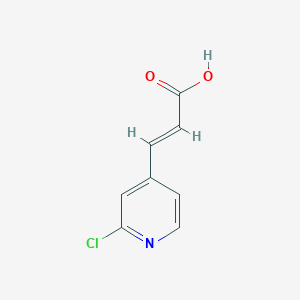![molecular formula C17H12N2O3 B2857811 1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate CAS No. 1351609-38-5](/img/structure/B2857811.png)
1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate” is a complex organic molecule that contains a benzimidazole and a benzofuran ring. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is also a base and has been used in synthesis as a weakly basic catalyst . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a benzimidazole ring and a benzofuran ring connected by a carboxylate group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzofuran rings, as well as the carboxylate group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and benzofuran rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
1. Vibrational Spectroscopy and Quantum Computational Studies The compound has been studied using vibrational spectroscopy and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The details of the docking studies aided in the prediction of protein binding . This suggests potential applications in drug design and development.
Electronic Characteristics
The theoretical UV-vis spectra for the compound have been explored using the TD-DFT and CPCM solvent model technique . This provides valuable information about the electronic characteristics of the compound .
Nonlinear Optical (NLO) Properties
The compound has been studied for its first-order hyperpolarizability and potential nonlinear optical (NLO) properties . This suggests potential applications in the field of optoelectronics.
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound were not found, imidazole derivatives (which this compound is a part of) have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets leads to changes in cellular processes, which result in its various biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-10-18-13-9-12(6-7-14(13)19)21-17(20)16-8-11-4-2-3-5-15(11)22-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBADXIBMLMDVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)



![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)